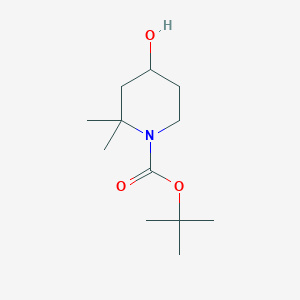

Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 1502162-73-3 . It has a molecular weight of 229.32 and its IUPAC name is this compound . The compound is usually stored in a dry room at normal temperature .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that similar compounds such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)8-12(13,4)5/h9,14H,6-8H2,1-5H3 .Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or lump or liquid . It has a molecular formula of C12H23NO3 .科学的研究の応用

Synthesis and Characterization

Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate is utilized in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, demonstrating its role in creating stereochemically homogeneous fused bicyclic systems. This process involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents leading to cyclization into cis-isomers of N-Boc piperidine derivatives, showcasing its application in the creation of complex organic molecules with high stereoselectivity (Moskalenko & Boev, 2014).

Hydroxyl Group Protection

The compound serves as a pivotal agent in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Its application in protecting hydroxyl groups underlines its stability under varied conditions and its easy removal, making it indispensable in synthetic organic chemistry, especially in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

Organic Synthesis

It also finds application in the synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives, highlighting its versatility in organic synthesis. This synthesis involves the reaction with L-selectride leading to quantitative yields of cis isomers, demonstrating its utility in stereoselective organic transformations (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Intermediate in Pharmaceutical Synthesis

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is highlighted as an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors, showing its application in the development of new pharmaceuticals. An efficient synthesis approach for this compound has been proposed, which is crucial for the industrial scale-up of pharmaceuticals (Chen Xin-zhi, 2011).

Analytical Chemistry

In analytical chemistry, the tert-butyldimethylsilyl derivatives of this compound have been used in the simultaneous determination of major catecholamine metabolites and a serotonin metabolite in urine by capillary gas chromatography, underscoring its importance in diagnostic and pharmacokinetic studies (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)8-12(13,4)5/h9,14H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWHJXKEBCZNDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1C(=O)OC(C)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2654443.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide](/img/structure/B2654448.png)

![N1-(2-methoxybenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2654452.png)

![4-(3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2654457.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B2654459.png)